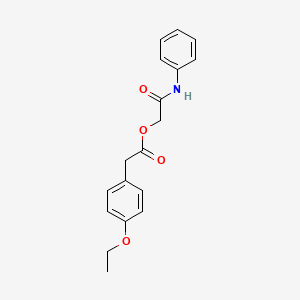
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a chemical compound with the CAS Number: 1457-85-8 . Its molecular weight is 193.2 . The IUPAC name for this compound is ethyl anilino (oxo)acetate .
Molecular Structure Analysis
The molecular formula of “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is C10H11NO3 . The InChI Code for this compound is 1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis of complex molecules through reactions involving ethyl 2-arylamino-2-oxo-acetates, which are structurally related to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate." For example, ethyl 2-arylamino-2-oxo-acetates undergo reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with good yields. These reactions showcase the compound's utility in synthesizing heterocyclic compounds, which are significant in the development of pharmaceuticals and materials with unique properties (I. Yavari, M. Aghazadeh, & M. Tafazzoli, 2002; I. Yavari, F. Nasiri, & H. Djahaniani, 2005).
Molecular Structure Analysis
Detailed molecular structure analyses have been conducted on compounds structurally similar to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate," providing insights into their chemical behavior and interactions. Studies involving crystal structure and Hirshfeld surface analysis reveal intricate details about molecular arrangements and potential for forming weak hydrogen bonds and π–π interactions, which are crucial for designing molecular materials with desired physical and chemical properties (Yassir Filali Baba et al., 2019).
Antimicrobial Activities
Research into related chemical structures has explored their potential antimicrobial activities, indicating the utility of these compounds in developing new antimicrobial agents. For instance, the synthesis of thiazoles and their derivatives has been investigated for their in vitro antimicrobial activities against various bacterial and fungal strains, highlighting the role of these compounds in medicinal chemistry and drug development (Wagnat W. Wardkhan et al., 2008).
Memory Enhancement Potential
Additionally, compounds synthesized from 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate have been studied for their effects on memory enhancement in mice, suggesting potential applications in treating memory-related disorders. This research underscores the importance of these compounds in neuropharmacology and the development of cognitive enhancers (Li Ming-zhu, 2010).
Safety and Hazards
This compound has several hazard statements associated with it: H302, H319, H372, and H410 . These indicate that it is harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The precautionary statements associated with this compound are P260, P264, P273, P301+P312, P305+P351+P338, and P314 .
Propiedades
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSBDFUWHYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)
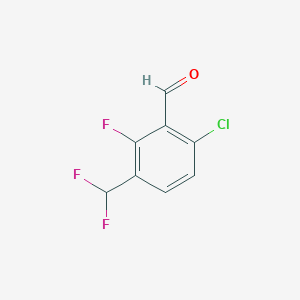
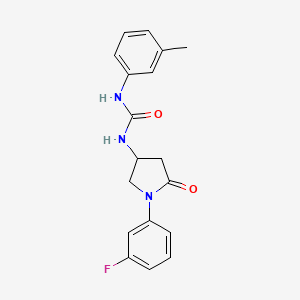
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)
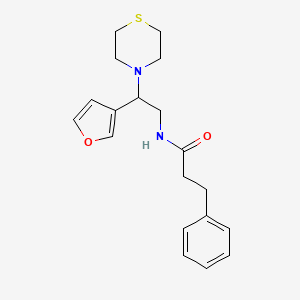

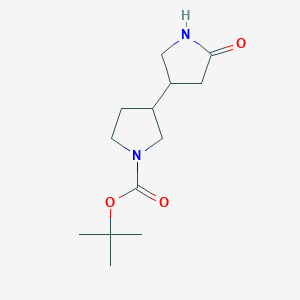
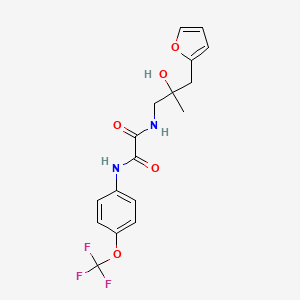
![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)

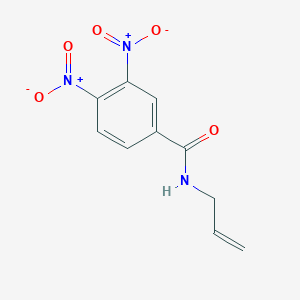
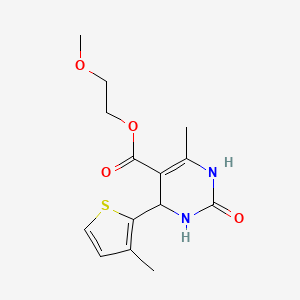
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)